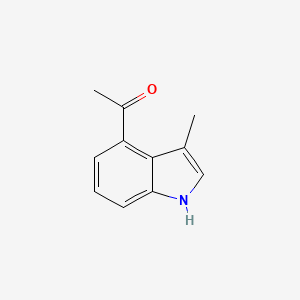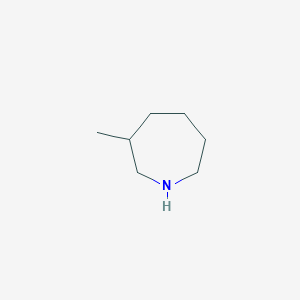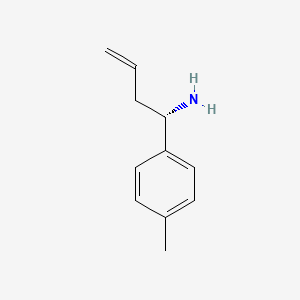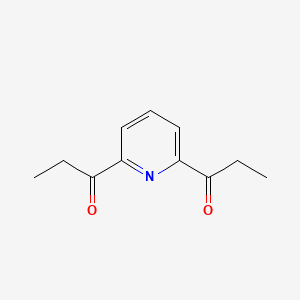
1,1'-(Pyridine-2,6-diyl)bis(propan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Pyridine-2,6-diyl)bis(propan-1-one) is an organic compound characterized by the presence of a pyridine ring substituted at the 2 and 6 positions with propan-1-one groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Pyridine-2,6-diyl)bis(propan-1-one) typically involves the reaction of pyridine-2,6-dicarboxylic acid with propan-1-one under specific conditions. One common method involves the use of propionic anhydride and zinc powder as reagents. The reaction mixture is refluxed until complete conversion is observed, followed by filtration and recrystallization from propionic anhydride .
Industrial Production Methods: While specific industrial production methods for 1,1’-(Pyridine-2,6-diyl)bis(propan-1-one) are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Pyridine-2,6-diyl)bis(propan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of pyridine-2,6-dicarboxylic acid.
Reduction: Formation of 1,1’-(Pyridine-2,6-diyl)bis(propan-1-ol).
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
1,1’-(Pyridine-2,6-diyl)bis(propan-1-one) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical compounds.
Mécanisme D'action
The mechanism of action of 1,1’-(Pyridine-2,6-diyl)bis(propan-1-one) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its structural features allow it to interact with biological macromolecules, potentially inhibiting or modulating their functions .
Comparaison Avec Des Composés Similaires
1,1’-(Pyrazine-1,4-diyl)bis(propan-2-one): Similar structure but with a pyrazine ring instead of pyridine.
1,1’-(Pyridine-2,6-diyl)bis(N-isopropylmethanimine): Contains imine groups instead of ketones.
3,3’-(Pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol): Features triazole rings and alcohol groups.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-(6-propanoylpyridin-2-yl)propan-1-one |
InChI |
InChI=1S/C11H13NO2/c1-3-10(13)8-6-5-7-9(12-8)11(14)4-2/h5-7H,3-4H2,1-2H3 |
Clé InChI |
QRNBZSPPOLUSJO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=NC(=CC=C1)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1H-Benzo[d]imidazol-1-yl)phosphonic acid](/img/structure/B12834514.png)
![2-Bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B12834519.png)
![6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide](/img/structure/B12834525.png)
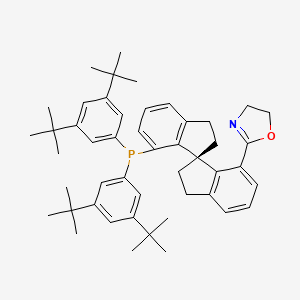
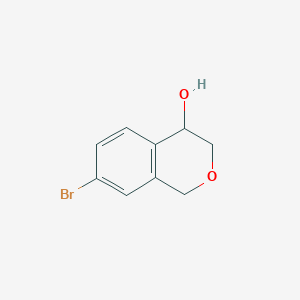
![4-Amino-5-iodo-7-(2-deoxy-2-fluoro-beta-D-arabino furanosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12834552.png)
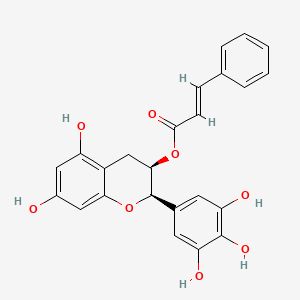
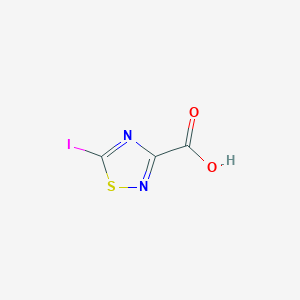
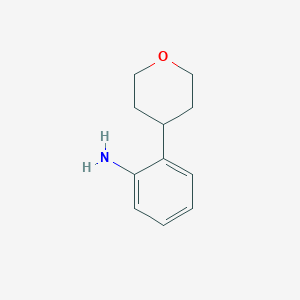

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12834595.png)
